N-(2-hydroxyoctadecanoyl)sphinganine

概要

説明

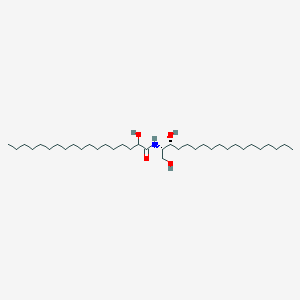

N-(2-hydroxyoctadecanoyl)sphinganine is a dihydroceramide, a type of sphingolipid, which plays a crucial role in cellular processes. It is composed of a sphinganine backbone acylated with a 2-hydroxyoctadecanoyl group. This compound is significant in the study of lipid metabolism and cellular signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyoctadecanoyl)sphinganine typically involves the acylation of sphinganine with 2-hydroxyoctadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the acylation process. This method is preferred for its specificity and efficiency in producing high-purity compounds .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Derivatives with substituted functional groups.

科学的研究の応用

Dermatological Applications

Barrier Function and Skin Health

N-(2-hydroxyoctadecanoyl)sphinganine plays a crucial role in maintaining the skin barrier. Research indicates that ceramides, including this compound, are essential for the permeability barrier of the skin. They help retain moisture and protect against environmental aggressors. A study demonstrated that ceramides with α-hydroxylated acyl chains significantly enhance the skin's barrier function compared to non-hydroxylated counterparts, indicating their potential in formulating effective skincare products aimed at treating dry or compromised skin conditions .

Wound Healing

In addition to barrier function, this compound has been investigated for its role in wound healing. Studies have shown that ceramides can promote keratinocyte migration and proliferation, essential processes in wound repair. The application of ceramide-based formulations has been linked to improved healing rates in various wound models, suggesting their utility in developing therapeutic agents for chronic wounds .

Pharmaceutical Applications

Drug Delivery Systems

The unique properties of this compound make it a candidate for use in drug delivery systems. Its ability to form lipid bilayers can be exploited to encapsulate therapeutic agents, enhancing their stability and bioavailability. Research has shown that incorporating this compound into liposomal formulations can improve the delivery of hydrophobic drugs across biological membranes .

Anti-inflammatory Properties

There is growing evidence that sphingolipids, including this compound, exhibit anti-inflammatory effects. In vitro studies have indicated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as psoriasis and atopic dermatitis .

Biochemical Research

Cell Signaling and Metabolism

this compound is involved in various cellular signaling pathways. Its metabolites participate in regulating cell growth, differentiation, and apoptosis. Understanding these pathways can provide insights into cancer biology and metabolic disorders. For instance, altered sphingolipid metabolism has been implicated in cancer progression, making this compound a target for further research into cancer therapeutics .

Modeling Lipid Membranes

This compound is also utilized in the study of lipid membranes due to its ability to mimic natural sphingolipid structures found in cell membranes. Researchers have employed this compound to create model membranes that help elucidate the interactions between lipids and membrane proteins, contributing to our understanding of membrane dynamics and function .

Case Studies

作用機序

The mechanism of action of N-(2-hydroxyoctadecanoyl)sphinganine involves its incorporation into cellular membranes, affecting membrane fluidity and signaling pathways. It interacts with specific molecular targets such as protein kinases and phosphatases, modulating their activity and influencing cellular processes like apoptosis and differentiation .

類似化合物との比較

- N-(2-hydroxyoctadecanoyl)dihydroceramide

- N-(2-hydroxyoctadecanoyl)dihydrosphingosine

Comparison: N-(2-hydroxyoctadecanoyl)sphinganine is unique due to its specific acylation pattern, which influences its biological activity and interaction with cellular components. Compared to similar compounds, it has distinct effects on membrane dynamics and signaling pathways, making it a valuable compound for research and industrial applications .

生物活性

N-(2-hydroxyoctadecanoyl)sphinganine, also known as phytoceramide, is a complex sphingolipid that plays a significant role in various biological processes. This compound is characterized by its unique structure, where the ceramide N-acyl group is specified as 2-hydroxyoctadecanoyl. Research into its biological activity has revealed its involvement in cell signaling, apoptosis, and inflammation, making it an important subject in the fields of biochemistry and pharmacology.

- Cell Signaling :

-

Apoptosis :

- The compound has been shown to promote apoptosis in various cell types. This pro-apoptotic effect is mediated through the inhibition of histone deacetylases (HDACs), leading to increased expression of cyclin-dependent kinase inhibitors such as p21. This pathway suggests a role for this compound in cancer therapy by inducing programmed cell death in malignant cells .

- Inflammation :

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cancer Cell Lines : In vitro studies have demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis in various cancer cell lines, including breast and prostate cancer cells .

- Neuroprotection : Animal models have shown that sphingolipids like this compound may provide neuroprotective effects during ischemic events by modulating apoptotic pathways and promoting cell survival .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies:

- Acute Toxicity : Studies indicate that the median lethal dose (LD50) exceeds 2000 mg/kg in rat models, suggesting a low acute toxicity level for this compound .

- Dermal Toxicity : Repeated dose toxicity studies showed no significant adverse reactions on skin or systemic effects when applied dermally .

Table 1: Summary of Biological Activities

Table 2: Toxicity Assessment Results

| Study Type | Result | LD50 (mg/kg) |

|---|---|---|

| Acute Oral Toxicity | No mortality observed | >2000 |

| Dermal Toxicity | No adverse reactions noted | >2000 |

化学反応の分析

Acylation of Sphinganine via Ceramide Synthase

Reaction:

Sphinganine reacts with 2-hydroxyoctadecanoyl-CoA in an N-acylation reaction catalyzed by ceramide synthase (CerS), forming N-(2-hydroxyoctadecanoyl)sphinganine and releasing CoA.

Key Features:

-

Enzyme Specificity: CerS isoforms (e.g., CerS3) preferentially utilize 2-hydroxyacyl-CoA substrates for epidermal sphingolipid synthesis .

-

Subcellular Localization: Occurs in the endoplasmic reticulum .

-

Biological Role: Critical for synthesizing skin barrier lipids, with CerS3 being predominant in keratinocytes .

Desaturation to Introduce Δ4 Double Bond

Reaction:

Dihydroceramide desaturases (DES1/DES2) catalyze the insertion of a trans-double bond at the Δ4 position of the sphinganine backbone, converting N-(2-hydroxyoctadecanoyl)sphinganine into its unsaturated ceramide counterpart.

Key Features:

-

Dual Enzyme Activity: DES2 exhibits both desaturase and hydroxylase functions, depending on tissue context .

-

Regulation: DES1 is ubiquitously expressed, while DES2 is enriched in skin and intestinal tissues .

-

Structural Impact: The Δ4 unsaturation alters membrane fluidity and signaling properties .

Hydrolysis by Ceramidases

Reaction:

The amide bond is cleaved by ceramidases, yielding sphinganine and 2-hydroxyoctadecanoic acid.

Key Features:

-

pH Dependency: Acid ceramidase (lysosomal) and alkaline ceramidase (extracellular) exhibit optimal activity at distinct pH ranges .

-

Metabolic Link: Hydrolysis regulates ceramide levels, influencing apoptosis and inflammation .

Comparative Reactivity of Structural Analogs

Research Findings

-

Enzymatic Redundancy: N-(2-hydroxyoctadecanoyl)sphinganine can be synthesized by all six CerS isoforms in vitro, but CerS3 dominates in vivo for epidermal barrier formation .

-

Inhibitor Studies:

-

Membrane Dynamics: The 2-hydroxy acyl chain enhances hydrogen bonding with adjacent lipids, stabilizing lamellar phases in stratum corneum .

特性

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-40H,3-32H2,1-2H3,(H,37,41)/t33-,34+,35?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUZTCVZAHCIE-GWDKEWMYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。